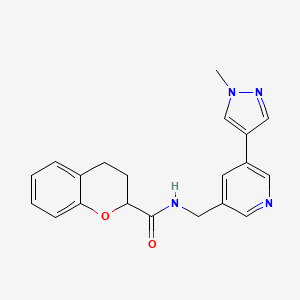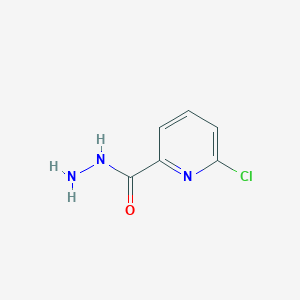![molecular formula C29H24N6OS B2972496 methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether CAS No. 956782-10-8](/img/structure/B2972496.png)
methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of 1,3-dicarbonyl compounds with hydrazine or phenylhydrazine . Pyrrole can be synthesized through the Paal-Knorr Synthesis .Molecular Structure Analysis
The molecular structure of these compounds involves a five-membered ring, which can have various substituents. The exact structure would depend on the specific substituents in the compound .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, often involving the nitrogen atoms or any substituents present. For example, pyrrole can be nitrated by nitric acid .Physical And Chemical Properties Analysis
These compounds are generally colorless liquids or solids at room temperature. They are often soluble in organic solvents and have relatively low melting and boiling points .Applications De Recherche Scientifique
1. Chemical Reactions and Transformations
Research on similar compounds indicates a focus on their chemical reactions and transformations. For instance, Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlighting the potential for complex chemical transformations involving compounds with a similar structure to methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (Vasin, V., Masterova, Y. Y., Razin, V. V., & Somov, N., 2014).
2. Polymerization Studies
Compounds with similar structures have been investigated for their potential in polymerization. Mallakpour et al. (1998) described the polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, which is structurally related, illustrating the compound's applicability in creating novel polymers (Mallakpour, S., Karami-Dezcho, B., & Sheikholeslami, B., 1998).
3. Synthesis of Nitrogen-Heterocycles
The synthesis of nitrogen-heterocycles, which are crucial in various pharmaceutical applications, is another area of study. Ito et al. (1983) reported on the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, showcasing the compound's relevance in the synthesis of complex nitrogen-containing rings (Ito, S., Tanaka, Y., Kakehi, A., Fukuyama, T., Osawa, N., & Sayo, N., 1983).
4. Crystal Structure Analysis
Compounds like methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether are also studied for their crystal structures. Liu et al. (2005) examined the crystal structure of a similar compound, providing insights into its molecular conformation and potential applications in materials science (Liu, L., Ji, Y., Jia, D., Liu, G., & Yu, K., 2005).
5. Antimicrobial Activity
Exploration of antimicrobial properties is also a significant area of research. Hu et al. (2006) synthesized and evaluated the antibacterial activity of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar in structure to the compound , for potential antibacterial applications (Hu, G., Li, S., & Huang, W., 2006).
6. Electropolymerization Studies
The potential for electropolymerization using compounds with similar structures has been investigated. Schneider et al. (2017) studied self-assembled monolayers of aromatic pyrrole derivatives, including methyl groups, for electropolymerization, indicating the relevance of such compounds in advanced materials engineering (Schneider, S., Füser, M., Bolte, M., & Terfort, A., 2017).
Mécanisme D'action
Pyrazoles
This compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazoles and their derivatives possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXMDIIIHVWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)
![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)
![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)